Glycerol dehydrogenase

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glycerol dehydrogenase is an enzyme in the oxidoreductase family that catalyzes the oxidation of glycerol to form glycerone (dihydroxyacetone) using NAD+ as a cofactor . This enzyme plays a crucial role in anaerobic glycerol metabolism and has been isolated from various bacteria, including Enterobacter aerogenes, Klebsiella aerogenes, Streptococcus faecalis, Erwinia aeroidea, Bacillus megaterium, and Bacillus stearothermophilus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Glycerol dehydrogenase can be prepared through recombinant DNA technology, where the gene encoding the enzyme is cloned and expressed in a suitable host organism such as Escherichia coli . The enzyme is then purified using techniques like ammonium sulfate fractionation and DEAE-Sephacel column chromatography .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. The fermentation broth is subjected to cell lysis, and the enzyme is purified through a series of chromatographic steps to achieve the desired purity and activity .

Análisis De Reacciones Químicas

Types of Reactions

Glycerol dehydrogenase primarily undergoes oxidation reactions. It catalyzes the oxidation of glycerol to glycerone (dihydroxyacetone) with the concomitant reduction of NAD+ to NADH .

Common Reagents and Conditions

The enzyme requires NAD+ as a cofactor for its catalytic activity. The reaction conditions typically involve a pH range of 10.0 to 10.5 and a temperature of around 25°C .

Major Products

The major product formed from the oxidation of glycerol by this compound is glycerone (dihydroxyacetone) .

Aplicaciones Científicas De Investigación

Glycerol dehydrogenase has a wide range of applications in scientific research:

Mecanismo De Acción

Glycerol dehydrogenase catalyzes the oxidation of glycerol to glycerone through a base-assisted deprotonation mechanism. The enzyme’s active site contains a zinc ion that coordinates with the hydroxyl groups of glycerol, facilitating the deprotonation and subsequent oxidation . The NAD+ cofactor binds to the enzyme and accepts electrons, forming NADH in the process .

Comparación Con Compuestos Similares

Glycerol dehydrogenase can be compared with other dehydrogenases such as:

Alcohol dehydrogenase: Catalyzes the oxidation of alcohols to aldehydes or ketones.

Lactate dehydrogenase: Catalyzes the conversion of lactate to pyruvate.

Glucose dehydrogenase: Catalyzes the oxidation of glucose to gluconolactone.

This compound is unique in its ability to oxidize glycerol specifically under anaerobic conditions, making it particularly useful in the study of anaerobic metabolic pathways .

Propiedades

Número CAS |

9028-14-2 |

|---|---|

Fórmula molecular |

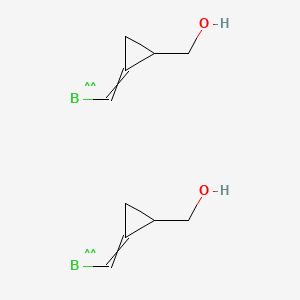

C10H14B2O2 |

Peso molecular |

187.8 g/mol |

InChI |

InChI=1S/2C5H7BO/c2*6-2-4-1-5(4)3-7/h2*2,5,7H,1,3H2 |

Clave InChI |

WKSDAFMSFHVKON-UHFFFAOYSA-N |

SMILES canónico |

[B]C=C1CC1CO.[B]C=C1CC1CO |

Descripción física |

Light yellow powder; [Sigma-Aldrich MSDS] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B13390012.png)

![N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B13390026.png)

![1-[2-(1-Carboxybutylamino)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13390036.png)

![3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic Acid](/img/structure/B13390063.png)

![2-[3,4-Dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-prop-1-enyl-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390090.png)

![8-[2-(3-Hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid](/img/structure/B13390092.png)

![N,N-dimethyl-4-[8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide](/img/structure/B13390104.png)